molecular formula C9H17IN4 B543418 Methenamine allyl iodide CAS No. 36895-62-2

Methenamine allyl iodide

Cat. No.: B543418
CAS No.: 36895-62-2
M. Wt: 308.16 g/mol
InChI Key: MWNFHPSPNQSWME-UHFFFAOYSA-M
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Description

Methenamine allyl iodide is an organic compound with the molecular formula C₉H₁₇IN₄. It is a derivative of methenamine, where an allyl group is attached to the nitrogen atom, and an iodine atom is bonded to the allyl group. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methenamine allyl iodide can be synthesized through the reaction of methenamine with allyl iodide. The reaction typically involves the use of a solvent such as ethanol or acetone, and the reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Methenamine+Allyl IodideMethenamine Allyl Iodide\text{Methenamine} + \text{Allyl Iodide} \rightarrow \text{this compound} Methenamine+Allyl Iodide→Methenamine Allyl Iodide

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where methenamine and allyl iodide are mixed in the presence of a suitable solvent. The reaction mixture is heated to reflux, and the product is isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Methenamine allyl iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or amines.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction Reactions: The allyl group can be reduced to form saturated hydrocarbons.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium halides, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel are used in the presence of hydrogen gas.

Major Products Formed:

    Substitution Reactions: Products include methenamine derivatives with different substituents on the allyl group.

    Oxidation Reactions: Products include epoxides or alcohols.

    Reduction Reactions: Products include saturated hydrocarbons.

Scientific Research Applications

Methenamine allyl iodide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various methenamine derivatives.

    Biology: It is used in the study of biological pathways involving methenamine and its derivatives.

    Medicine: Methenamine derivatives are investigated for their potential use as antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Methenamine allyl iodide exerts its effects through the formation of reactive intermediates. In an acidic environment, methenamine is hydrolyzed to formaldehyde and ammonia. The formaldehyde acts as a bactericidal agent by denaturing bacterial proteins and nucleic acids. The allyl group can undergo further chemical transformations, contributing to the compound’s reactivity.

Comparison with Similar Compounds

    Methenamine: A parent compound of methenamine allyl iodide, known for its use as a urinary antiseptic.

    Hexamethylenetetramine: Another derivative of methenamine, used in the production of explosives and as a reagent in organic synthesis.

    Methenamine Hippurate: A salt form of methenamine used in the treatment of urinary tract infections.

Uniqueness: this compound is unique due to the presence of the allyl group, which imparts additional reactivity and allows for a broader range of chemical transformations compared to its parent compound, methenamine.

Properties

IUPAC Name

1-prop-2-enyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N4.HI/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13;/h2H,1,3-9H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNFHPSPNQSWME-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]12CN3CN(C1)CN(C3)C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958094
Record name 1-(Prop-2-en-1-yl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium iodide
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Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36895-62-2
Record name 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-(2-propen-1-yl)-, iodide (1:1)
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Record name Methenamine allyl iodide
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Record name Methenamine allyl iodide
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Record name Methenamine allyl iodide
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Record name 1-(Prop-2-en-1-yl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium iodide
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Record name Methenamine allyloiodide
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Record name METHENAMINE ALLYL IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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